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molecular formula C5H6FN3 B1346420 3-Fluoro-2-hydrazinylpyridine CAS No. 887266-57-1

3-Fluoro-2-hydrazinylpyridine

Cat. No. B1346420
M. Wt: 127.12 g/mol
InChI Key: HXRVAPHVNZCFJM-UHFFFAOYSA-N
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Patent
US07928228B2

Procedure details

To a solution of 9.59 g of 2-chloro-3-fluoropyridine in 6 ml of ethanol there was added 6 ml of hydrazine monohydrate, and the mixture was stirred at 60° C. for 3 days. The solution was adsorbed onto 50g of NH silica gel and purified by NH silica gel column chromatography (ethyl acetate-heptane) to give the title compound (403 mg) as a yellow solid.
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
50g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][N:3]=1.O.[NH2:10][NH2:11]>C(O)C>[F:8][C:7]1[C:2]([NH:10][NH2:11])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.59 g
Type
reactant
Smiles
ClC1=NC=CC=C1F
Name
Quantity
6 mL
Type
reactant
Smiles
O.NN
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
50g
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by NH silica gel column chromatography (ethyl acetate-heptane)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC=1C(=NC=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 403 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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